molecular formula C12H18N2 B1363968 (4-Piperidinophenyl)methylamine CAS No. 214759-73-6

(4-Piperidinophenyl)methylamine

Cat. No. B1363968
M. Wt: 190.28 g/mol
InChI Key: WROBJEHXMLQDQP-UHFFFAOYSA-N
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Description

(4-Piperidinophenyl)methylamine is an organic compound with the chemical formula C12H18N2 . It is a white solid with properties similar to an amine-like amino compound . This compound has significant application value in medicinal chemistry and is often used as an intermediate in the synthesis of drugs .


Synthesis Analysis

The preparation of (4-Piperidinophenyl)methylamine can usually be carried out by the following steps: First, 4-piperidinealdehyde and benzyl alcohol are reacted by sodium hydroxide catalytic condensation to obtain (4-Piperidinophenyl) Methanol; then, (4-piperidinylphenyl) Methanol was reacted with methylamine to give the final product (4-Piperidinophenyl)methylamine .


Molecular Structure Analysis

The molecular structure of (4-Piperidinophenyl)methylamine is characterized by a piperidine ring attached to a phenyl group through a methylene bridge . The IUPAC name for this compound is (4-piperidin-1-ylphenyl)methanamine . The InChI string is InChI=1S/C12H18N2/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2 .


Physical And Chemical Properties Analysis

The molecular weight of (4-Piperidinophenyl)methylamine is 190.28 g/mol . It has a density of 1.047g/cm³ . The boiling point is 342.8°C at 760 mmHg . The compound has a vapor pressure of 7.35E-05mmHg at 25°C . The refractive index is 1.568 .

Scientific Research Applications

1. Synthesis and Fluorescence Properties

Research conducted by McAdam et al. (2004) investigated the synthesis of 4-enamine-N-methyl-1,8-naphthalimides, including a derivative with a piperidine component. This study highlighted the strong fluorescence properties of these compounds and their potential applications in various scientific fields, such as materials science and chemistry (McAdam et al., 2004).

2. Donor-Acceptor Interactions in Naphthalimides

McAdam et al. (2003) explored the donor-acceptor interactions in 4-enamine naphthalimides with ferrocenyl headgroups, including piperidinyl derivatives. This research is significant for understanding the correlation between internal charge separation and UV-visible emission properties in such compounds, which could be beneficial in the development of new materials and sensors (McAdam et al., 2003).

3. Inhibition of Lysine Specific Demethylase 1

Wu et al. (2016) studied compounds containing 3-(piperidin-4-ylmethoxy)pyridine, demonstrating their potent inhibition of Lysine Specific Demethylase 1 (LSD1). These findings are critical for cancer research, as LSD1 plays a vital role in gene expression regulation and is a target for cancer therapy (Wu et al., 2016).

4. Ruthenium-Catalyzed Anti-Markovnikov Hydroamination

Utsunomiya and Hartwig (2003) reported on the ruthenium-catalyzed anti-Markovnikov hydroamination of vinylarenes with secondary amines, including piperidine derivatives. This research contributes significantly to the field of organic synthesis, offering new methods for forming amine products efficiently and selectively (Utsunomiya & Hartwig, 2003).

Safety And Hazards

(4-Piperidinophenyl)methylamine may cause irritation to the eyes, skin, and respiratory system . Therefore, appropriate personal protective measures should be taken during operation, such as wearing gloves, safety glasses, and masks . It should be stored to avoid contact with oxidants, strong acids, and strong bases, and away from fire and heat sources .

Future Directions

(4-Piperidinophenyl)methylamine has potential applications in the synthesis of antidepressants, analgesic drugs, and anticancer drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines, including (4-Piperidinophenyl)methylamine, is an important task of modern organic chemistry .

properties

IUPAC Name

(4-piperidin-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROBJEHXMLQDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383771
Record name 1-[4-(Piperidin-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Piperidinophenyl)methylamine

CAS RN

214759-73-6
Record name 1-[4-(Piperidin-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-PIPERIDINOPHENYL)METHYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Benzonitrile 18m (1.2 g, 6.48 mmol) dissolved in 10 ml of ether was added dropwise at 0° C. to LiAlH4 (2 equiv., 493 mg) suspended in diethyl ether (40 ml). The mixture was stirred at room temperature for 24 hours. The reaction was quenched by addition of water and filtrated and the salts were washed with ether. The organic phase was separated, anhydrified and evaporated giving 1 g of an orange oil. Yield=82%. 1HNMR (DMSO, 200 MHz) δ 1.57 (6H, m), 3.06 (4H, m), 3.58 (2H, s), 6.84 (2H, d, J=8.6 Hz), 7.13 (2H, d, J=8.4 Hz), 7.33 (2H, bs).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
493 mg
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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